

A Comparative Analysis of Int-767 and INT-747 on Gene Expression

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Int-767*

Cat. No.: *B15608297*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activity and impact on gene expression of two notable bile acid analogs, **Int-767** and INT-747. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their investigative pursuits.

Introduction to Int-767 and INT-747

INT-747, also known as Obeticholic Acid (OCA), is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor with a crucial role in regulating bile acid, lipid, and glucose metabolism.^{[1][2]} Building upon the structure of INT-747, **Int-767** was developed as a dual agonist, targeting both FXR and the Takeda G protein-coupled receptor 5 (TGR5), a key membrane receptor involved in energy homeostasis and inflammation.^[1] **Int-767**, a semi-synthetic 23-sulfate derivative of INT-747, has demonstrated higher potency in activating FXR compared to its predecessor.^[1]

Comparative Pharmacological Activity

Experimental data consistently demonstrates the dual agonistic nature of **Int-767**, with potent activation of both FXR and TGR5. In contrast, INT-747 is highly selective for FXR with minimal activity on TGR5. The half-maximal effective concentrations (EC50) from various assays are summarized below.

Compound	Target	Assay	EC50
Int-767	FXR	AlphaScreen Assay	7 nM[1]
TGR5	Time-Resolved FRET	630 nM[1]	
INT-747 (OCA)	FXR	AlphaScreen Assay	76 nM[1]
TGR5	---	>20,000 nM[1]	
Chenodeoxycholic acid (CDCA)	FXR	AlphaScreen Assay	7,000 nM[1]

Impact on Gene Expression: A Comparative Overview

The differential receptor activation profiles of **Int-767** and INT-747 translate to distinct effects on the expression of target genes. Both compounds modulate the expression of genes regulated by FXR, primarily in the liver and intestine. However, **Int-767**'s dual agonism allows it to influence a broader range of signaling pathways.

Farnesoid X Receptor (FXR) Target Genes

Studies in human hepatoma HepG2 cells have shown that **Int-767** is more potent than INT-747 in modulating the expression of key FXR target genes involved in bile acid and cholesterol metabolism.

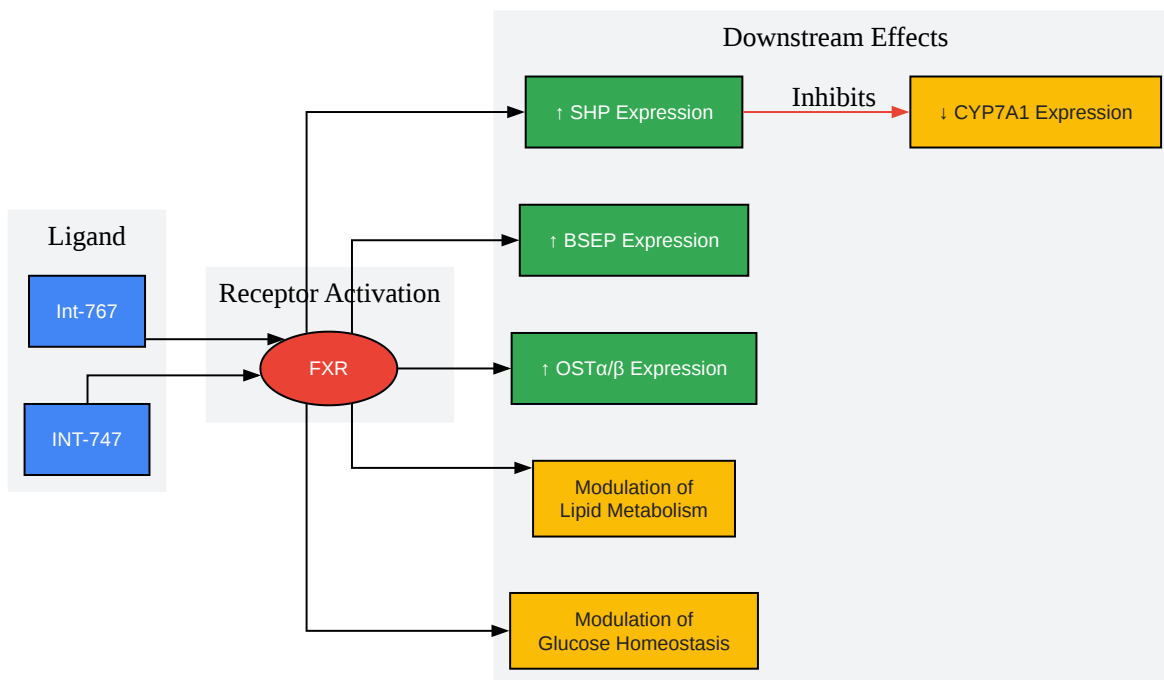
Gene	Function	Fold Change (Int-767)	Fold Change (INT-747)	Cell Line/Model
BSEP (ABCB11)	Bile salt export pump	Significantly higher induction	Moderate induction	HepG2 cells[1]
OST β (SLC51B)	Organic solute transporter beta	Significantly higher induction	Moderate induction	HepG2 cells[1]
SHP (NR0B2)	Small heterodimer partner	Significantly higher induction	Moderate induction	HepG2 cells, Mdr2-/- mice[1][3]
CYP7A1	Cholesterol 7 α -hydroxylase (rate-limiting enzyme in bile acid synthesis)	More potent repression	Repression	HepG2 cells, Mdr2-/- mice[1][3]
FGF15/19	Fibroblast growth factor 15/19	Potent induction in ileum	Induction in ileum	Mdr2-/- mice[3]

Signaling Pathways

The activation of FXR and TGR5 by **Int-767** and INT-747 initiates distinct downstream signaling cascades.

FXR Signaling Pathway

Activation of FXR by both **Int-767** and INT-747 leads to the regulation of genes involved in bile acid homeostasis, lipid metabolism, and glucose control. A simplified representation of this pathway is depicted below.

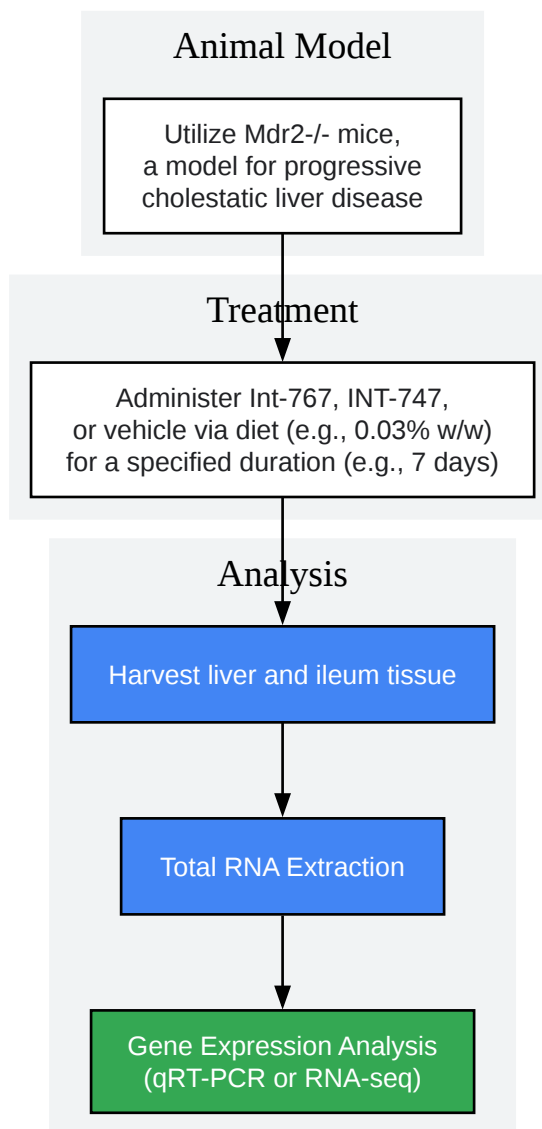
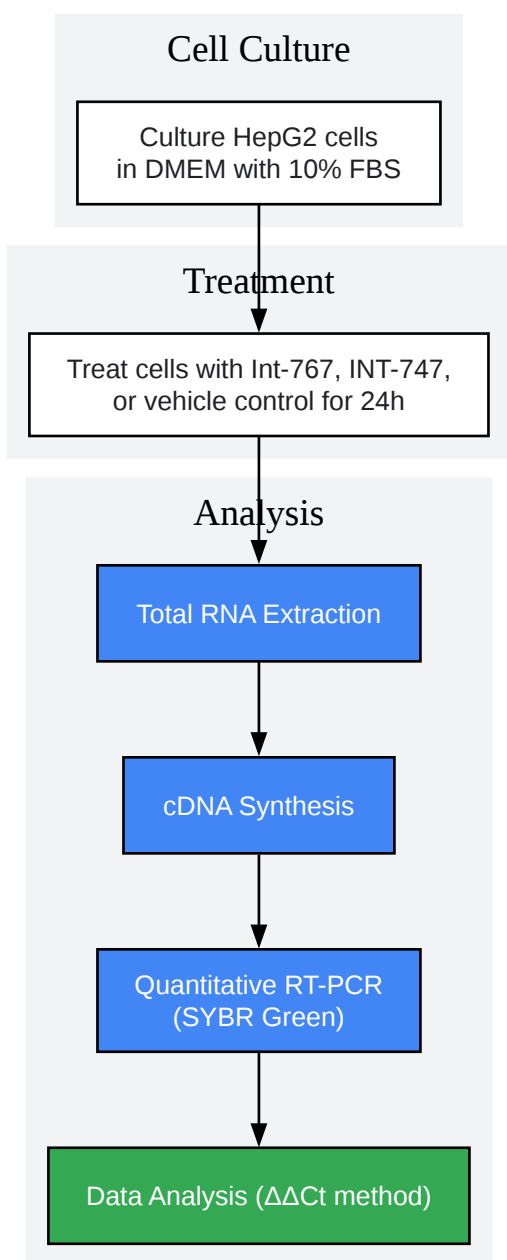
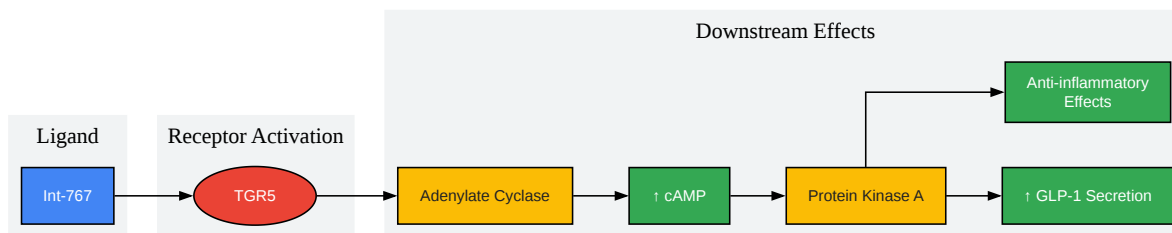


[Click to download full resolution via product page](#)

Caption: FXR signaling cascade initiated by **Int-767** and INT-747.

TGR5 Signaling Pathway (Int-767 Specific)

The activation of TGR5 by **Int-767** initiates a separate signaling cascade, primarily associated with metabolic regulation and anti-inflammatory effects.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Farnesoid X Receptor/TGR5 Agonist INT-767 Reduces Liver Injury in the Mdr2-/- (Abcb4-/-) Mouse Cholangiopathy Model by Promoting Biliary HCO₃⁻ Output - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Int-767 and INT-747 on Gene Expression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608297#a-comparative-study-of-int-767-and-int-747-on-gene-expression]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com